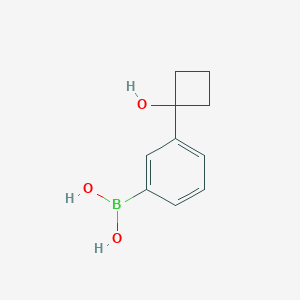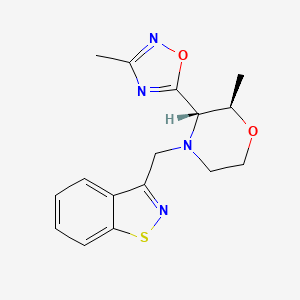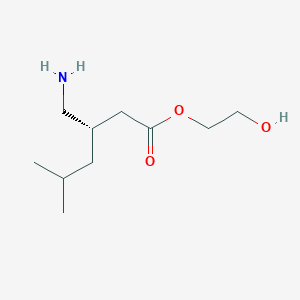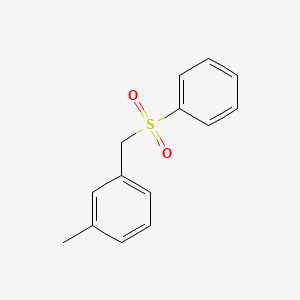
(3-(1-Hydroxycyclobutyl)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(1-Hydroxycyclobutyl)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound features a phenyl ring substituted with a hydroxycyclobutyl group and a boronic acid moiety, making it a valuable intermediate in various chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(1-Hydroxycyclobutyl)phenyl)boronic acid typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction of appropriate precursors under controlled conditions.
Introduction of the Hydroxy Group: The hydroxy group is introduced via hydroxylation reactions, often using oxidizing agents.
Attachment of the Phenyl Ring: The phenyl ring is attached through a coupling reaction, such as a Grignard reaction or a Friedel-Crafts alkylation.
Formation of the Boronic Acid Moiety:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反应分析
Types of Reactions
(3-(1-Hydroxycyclobutyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The boronic acid moiety can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Palladium catalysts and bases like potassium carbonate (K₂CO₃) are used in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Biaryl compounds through Suzuki-Miyaura cross-coupling.
科学研究应用
(3-(1-Hydroxycyclobutyl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Employed in the synthesis of biologically active compounds and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of advanced materials and polymers.
作用机制
The mechanism of action of (3-(1-Hydroxycyclobutyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in enzyme inhibition, where it can bind to active sites and block substrate access. The boronic acid moiety interacts with molecular targets through hydrogen bonding and coordination with metal ions, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
Phenylboronic Acid: Lacks the hydroxycyclobutyl group, making it less versatile in certain reactions.
Cyclobutylboronic Acid: Does not have the phenyl ring, limiting its use in aromatic substitution reactions.
Hydroxyphenylboronic Acid: Similar but lacks the cyclobutyl ring, affecting its reactivity and stability.
Uniqueness
(3-(1-Hydroxycyclobutyl)phenyl)boronic acid is unique due to the presence of both the hydroxycyclobutyl group and the phenyl ring, providing a combination of reactivity and stability that is advantageous in various chemical processes.
属性
IUPAC Name |
[3-(1-hydroxycyclobutyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO3/c12-10(5-2-6-10)8-3-1-4-9(7-8)11(13)14/h1,3-4,7,12-14H,2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMRYOOBYUZAID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C2(CCC2)O)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2R,3R)-2-(4-chlorophenyl)-1-[2-(methoxymethyl)-6-methylpyrimidin-4-yl]pyrrolidin-3-ol](/img/structure/B6748628.png)
![N-[(3S)-2,2-dimethyl-1,1-dioxothietan-3-yl]-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B6748629.png)
![1-[3-[[(3aS,6aR)-5-methoxy-1,2,3,3a,4,5,6,6a-octahydropentalen-2-yl]amino]phenyl]-1-methylurea](/img/structure/B6748638.png)
![3-[(4-bromo-7,8-dihydro-5H-1,6-naphthyridin-6-yl)methyl]-4-methyl-1,2,5-oxadiazole](/img/structure/B6748653.png)
![6-[8-(4-Propan-2-ylbenzoyl)-5-oxa-2,8-diazaspiro[3.5]nonan-2-yl]pyridine-3-carbonitrile](/img/structure/B6748659.png)


![(1R)-N-[(3-amino-1H-1,2,4-triazol-5-yl)methyl]-2,3-dihydro-1H-indene-1-carboxamide](/img/structure/B6748672.png)



![4'-formyl-4-(1H-1,2,3,4-tetrazol-1-yl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B6748703.png)
![2-[4-Fluoro-1-[(1-phenyltetrazol-5-yl)methyl]piperidin-4-yl]pyridine](/img/structure/B6748725.png)
![N-[5-(3-chlorophenyl)-1,2-oxazol-3-yl]-3-methylimidazole-4-carboxamide](/img/structure/B6748731.png)
